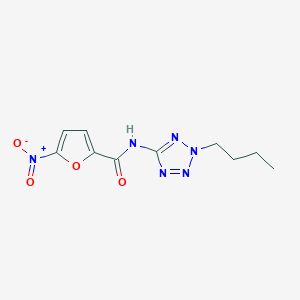![molecular formula C19H23F2NO2 B251225 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as ADAMANT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. ADAMANT has been shown to have a number of interesting properties, including the ability to modulate the activity of certain enzymes and receptors in the body. In
科学的研究の応用
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for a number of different applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against a number of different enzymes and receptors that are involved in the development and progression of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is not fully understood, but it is thought to work by binding to specific enzymes and receptors in the body. This binding can either activate or inhibit the activity of these enzymes and receptors, leading to a range of different physiological effects.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer, which could make it a promising drug candidate for the treatment of this disease. It has also been shown to have activity against certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the activity of enzymes and receptors in the body. However, one limitation of using 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
将来の方向性
There are a number of different directions that future research on 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide could take. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against a number of different enzymes that are involved in the development of cancer, and further research could lead to the development of new drugs that target these enzymes. Another area of research that could be explored is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have activity against certain receptors in the brain that are involved in the development of these diseases, and further research could lead to the development of new drugs that target these receptors.
合成法
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a number of different methods, but one of the most commonly used is the reaction of 2-bromo-N-(2-fluorophenyl)acetamide with 1-adamantyllithium in the presence of a palladium catalyst. This reaction produces 2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide in good yields and with high purity.
特性
分子式 |
C19H23F2NO2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H23F2NO2/c20-18(21)24-16-4-2-1-3-15(16)22-17(23)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,18H,5-11H2,(H,22,23) |
InChIキー |
FWDYCYCFWRLWKN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)
